(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine
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Overview
Description
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine typically involves the following steps:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-nitrophenyl)ethan-1-amine: Lacks the chiral center, making it a racemic mixture.
1-(4-Fluoro-2-nitrophenyl)ethan-1-ol: Contains a hydroxyl group instead of an amine group.
1-(4-Fluoro-2-nitrophenyl)ethan-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is unique due to its chiral center, which can result in different biological activities for each enantiomer
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1 |
InChI Key |
BAGOOCKJXFEZRA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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